2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol
Description
2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol (CAS: 866136-79-0) is a bicyclic compound featuring a pyridylmethylene substituent at the 2-position and a hydroxyl group at the 3-position of the quinuclidine scaffold. Its molecular formula is C₁₃H₁₆N₂O, with a molar mass of 216.28 g/mol . The Z-configuration of the methylidene group is critical for its stereochemical properties and biological interactions. This compound is a derivative of 3-quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol), a well-studied scaffold in medicinal chemistry due to its conformational rigidity and ability to interact with neurotransmitter receptors .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C13H16N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10,13,16H,4-5,7-8H2 |
InChI Key |
RHDRPGLZVOJIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=N3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and allows for the incorporation of the bicyclic core into various structures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with phenols and related nucleophiles. Common reagents used in these reactions include molecular iodine, n-butyl lithium, and trifluoromethanesulfonic acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol has significant potential in scientific research, particularly in drug discovery and materials science. Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals . Additionally, it has applications in the synthesis of polyesters with superior mechanical and thermal properties .
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets through its bicyclic and pyridine moieties. These interactions can lead to various biological effects, depending on the specific application. For instance, in drug discovery, it may interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo Scaffold
rac-(Z)-2-(2-Thienylmethylene)-1-azabicyclo[2.2.2]octan-3-ol
- Structure : Replaces the pyridyl group with a thienyl (2-thienyl) substituent.
- Molecular Formula: C₁₂H₁₅NOS; Molar Mass: 221.32 g/mol.
- Key Differences :
- Pharmacological Relevance : Thienyl derivatives may exhibit modified receptor binding profiles, particularly at nicotinic acetylcholine receptors (nAChRs), due to differences in π-π stacking and hydrogen bonding .
(2Z)-2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
- Structure : Features a dimethoxyphenyl substituent.
- Molecular Formula: C₁₆H₂₁NO₃; Molar Mass: 275.34 g/mol.
- Methoxy groups enhance lipophilicity, which may improve CNS penetration but reduce aqueous solubility .
- Applications : Such analogs are explored for their selectivity toward muscarinic or adrenergic receptors due to extended aromatic systems .
Functional Group Modifications
(2Z)-2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
- Structure : Replaces the 3-hydroxyl group with a ketone.
- Molecular Formula : C₁₃H₁₄N₂O; Molar Mass : 214.27 g/mol.
- Key Differences :
- Synthetic Utility : Used as an intermediate in the preparation of quinuclidine-based pharmaceuticals .
3-Quinuclidinol Derivatives
Bicyclo Ring System Variations
2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane (TC-1698)
- Structure: Expands the bicyclo system to [3.2.2]nonane with a pyridyl substituent.
- Demonstrated potent nAChR agonism, highlighting the impact of ring size on bioactivity .
Comparative Data Table
Biological Activity
The compound 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol , also known as (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological properties, focusing on its pharmacological relevance, particularly in cholinergic modulation and related therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 216.28 g/mol. The compound features a bicyclic structure characteristic of quinuclidine derivatives, which are known for their stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| CAS Number | 866136-79-0 |
| Synonyms | 1-Azabicyclo[2.2.2]octan-3-ol, 2-(pyridin-2-yl)methylidene quinuclidin-3-ol |
Cholinesterase Inhibition
Recent studies have highlighted the role of quinuclidine-based compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation in the cholinergic system. The compound under review has demonstrated significant inhibitory activity against these enzymes, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's.
Key Findings:
- Inhibition Potency : The compound exhibited micromolar range inhibition constants () against AChE and BChE, indicating potential therapeutic efficacy in modulating cholinergic transmission .
- Cytotoxicity Assessment : In vitro studies revealed that while the compound effectively inhibited cholinesterases, it also presented varying degrees of cytotoxicity depending on the concentration and exposure time .
Structure-Activity Relationship (SAR)
The biological activity of 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol is influenced by its structural components:
- Quinuclidine Core : This core structure is essential for binding to cholinesterases.
- Pyridine Substitution : The presence of the pyridine ring enhances lipophilicity, potentially improving blood-brain barrier permeability.
Case Studies
Several studies have explored the pharmacological profiles of similar compounds with modifications to their quinuclidine structure:
-
Study on Quinuclidines : A comparative analysis of various quinuclidines showed that those with longer alkyl chains exhibited increased potency as AChE inhibitors, suggesting that structural modifications can enhance biological activity .
Compound ID (µM) AChE (µM) BChE Compound A 0.26 0.30 Compound B 156.20 140.50
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
